

Developing a Stable Liposomal Formulation of ABX196: Application Notes and Protocols

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Compound of Interest

Compound Name: ABX196

Cat. No.: B10822185

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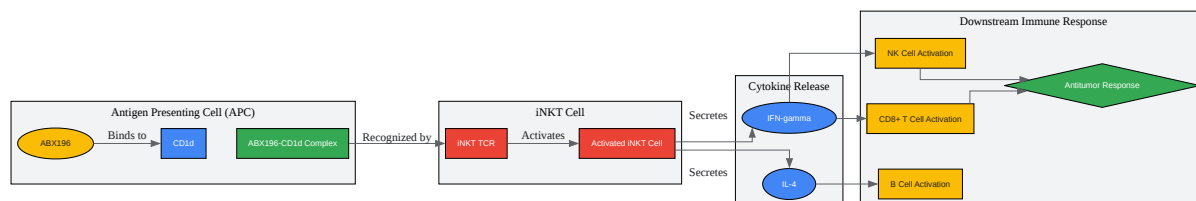
For Researchers, Scientists, and Drug Development Professionals

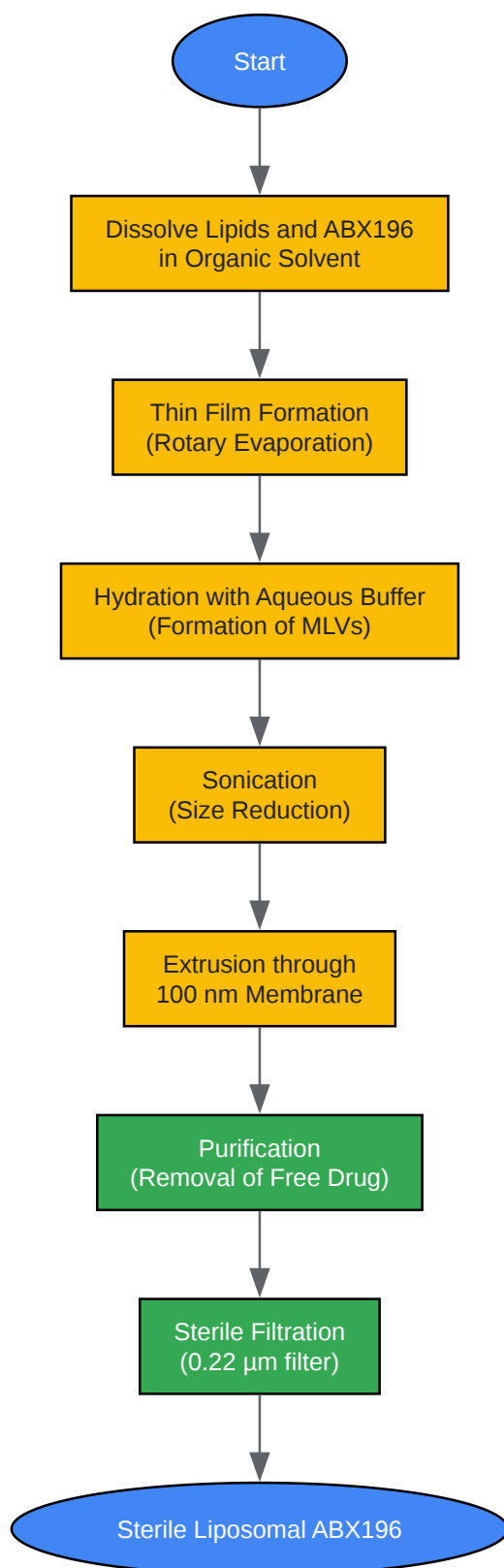
Introduction

ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, showing promise as a potent enhancer of cancer immunotherapy.[1][2] Its mechanism of action involves the activation of iNKT cells, which play a crucial role in orchestrating both innate and adaptive immune responses against tumor cells.[1][2] To enhance its therapeutic potential, **ABX196** has been developed in a liposomal formulation.[3][4][5] Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic molecules, offering advantages such as improved drug solubility, extended circulation time, and targeted delivery.[6][7][8] This document provides detailed application notes and protocols for the development of a stable liposomal formulation of **ABX196**, intended to guide researchers in the pharmaceutical sciences.

Mechanism of Action of ABX196

ABX196 functions by binding to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a broad range of cytokines, including interferon-gamma (IFN- γ) and interleukin-4 (IL-4).[4] This cytokine burst subsequently activates downstream immune effector cells, such as natural killer (NK) cells, CD8+ T cells, and B cells, culminating in a robust anti-tumor immune response.





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